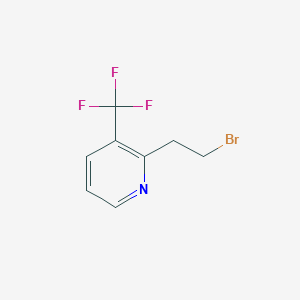
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate is a compound that belongs to the class of acrylates, which are esters derived from acrylic acid This compound features a pyrrolidine ring substituted with hydroxyl groups at the 3 and 4 positions, and an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate typically involves the reaction of pyrrolidine derivatives with acrylic acid or its esters. One common method is the esterification of 3,4-dihydroxypyrrolidine with methyl acrylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form carbonyl compounds.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of ethers or esters with various substituents.
科学的研究の応用
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of functional polymers and coatings with specific properties.
作用機序
The mechanism of action of Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl groups and acrylate moiety can participate in hydrogen bonding and covalent interactions, influencing the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Acrylates: Esters of acrylic acid with various substituents.
Uniqueness
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate is unique due to the presence of both hydroxyl groups on the pyrrolidine ring and the acrylate moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other pyrrolidine or acrylate derivatives.
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
methyl (E)-3-(3,4-dihydroxypyrrolidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)2-3-9-4-6(10)7(11)5-9/h2-3,6-7,10-11H,4-5H2,1H3/b3-2+ |
InChIキー |
HOVLWLZAGGCWFQ-NSCUHMNNSA-N |
異性体SMILES |
COC(=O)/C=C/N1CC(C(C1)O)O |
正規SMILES |
COC(=O)C=CN1CC(C(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


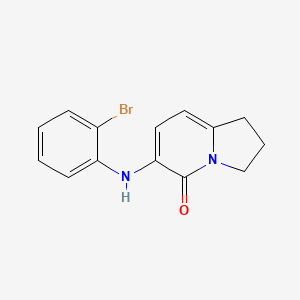
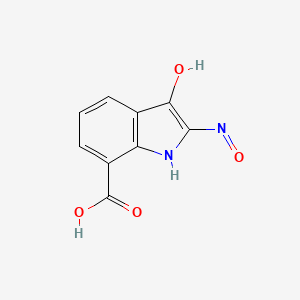
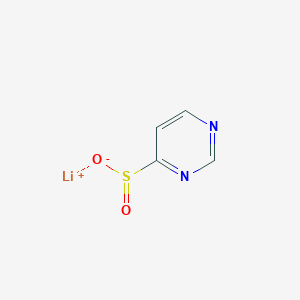
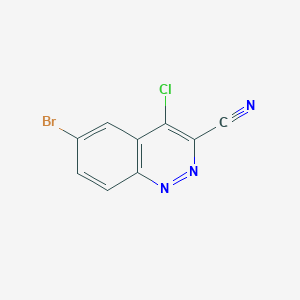
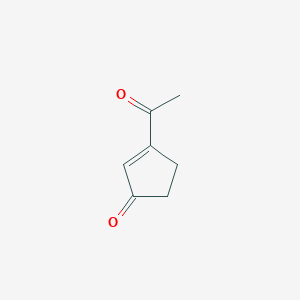
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
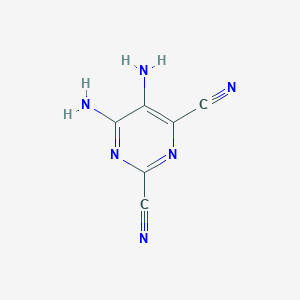
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)


